4-(Azetidin-3-yl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

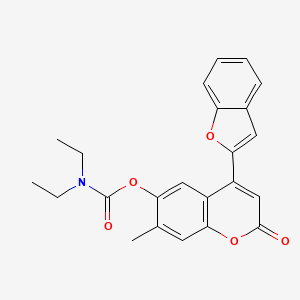

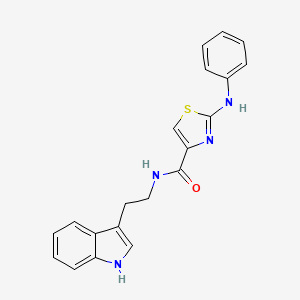

4-(Azetidin-3-yl)quinazoline is a chemical compound with the CAS Number: 2160312-50-3 . It has a molecular weight of 185.23 . The IUPAC name for this compound is this compound .

Synthesis Analysis

Quinazoline derivatives have drawn attention due to their significant biological activities . Synthetic methods for quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the Aza-Diels-Alder reaction involving the coupling of imine and electron-rich alkene has become a powerful tool for the synthesis of quinazoline derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3/c1-2-4-10-9(3-1)11(14-7-13-10)8-5-12-6-8/h1-4,7-8,12H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Quinazoline derivatives have been used in various chemical reactions. For instance, they have been used in Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . These reactions have been used to synthesize a variety of quinazoline compounds with different biological activities .Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.23 . It is stored at a temperature of -10 degrees . The physical form of this compound is oil .科学的研究の応用

Anti-inflammatory and Analgesic Applications

Quinazoline derivatives bearing azetidinones scaffolds have demonstrated significant anti-inflammatory and analgesic activities. The synthesis of these derivatives involves a series of chemical reactions, leading to compounds that have shown considerable efficacy in reducing inflammation and pain in experimental models. Notably, certain quinazoline derivatives outperformed control groups in tests, indicating their potential as therapeutic agents for inflammation and pain management (Gupta & Mishra, 2016).

Antimicrobial Activity

Azetidinone, imidazolidinone, and tetrazole incorporating quinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial properties. This research highlights the synthesis process starting from basic compounds to more complex derivatives that exhibit significant actions against bacterial and fungal strains. Such findings suggest these compounds could be developed as antimicrobial agents, providing a basis for further pharmaceutical applications (Sahib, 2018).

Anticancer Activity

The exploration of quinazoline derivatives as anticancer agents has been a significant area of research. These compounds have been synthesized and evaluated for their ability to inhibit various cancer cell lines. Notably, some quinazoline derivatives have shown promising results in vitro, indicating their potential as anticancer drugs. Such studies involve detailed synthesis procedures, characterization, and evaluation of biological activities, contributing to the development of new therapeutic agents for cancer treatment (Kumar & Rajput, 2009).

Antiparkinsonian Activity

Quinazolinone derivatives have also been investigated for their antiparkinsonian properties. Through the synthesis of novel compounds, researchers have identified specific derivatives that exhibit significant activity against Parkinson's disease models. This research provides insights into the potential use of quinazoline derivatives in the treatment of neurological disorders, expanding the therapeutic applications of these compounds (Kumar, Kaur, & Kumar, 2012).

作用機序

Target of Action

Quinazoline derivatives, which include 4-(azetidin-3-yl)quinazoline, have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

It is known that certain quinazoline derivatives can inhibit biofilm formation in bacteria such as pseudomonas aeruginosa . This suggests that this compound may interact with its targets to prevent the formation of biofilms, thereby inhibiting bacterial growth.

Biochemical Pathways

It is known that quinazoline derivatives can inhibit biofilm formation and other virulence factors in bacteria . This suggests that this compound may affect pathways related to biofilm formation and bacterial virulence.

Pharmacokinetics

Quinazoline derivatives are generally known for their broad range of pharmacological activities , which suggests that they may have favorable ADME properties.

Result of Action

It is known that certain quinazoline derivatives can inhibit biofilm formation and other virulence factors in bacteria . This suggests that this compound may have similar effects.

Action Environment

The broad-spectrum antimicrobial activity of quinazoline derivatives suggests that they may be effective in a variety of environments .

将来の方向性

Quinazoline derivatives, including 4-(Azetidin-3-yl)quinazoline, have potential therapeutic applications. They are being designed and synthesized as potential drugs of anticancer potency . Furthermore, quinazolinone and quinazoline derivatives are being explored for their potential in treating various diseases .

特性

IUPAC Name |

4-(azetidin-3-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-10-9(3-1)11(14-7-13-10)8-5-12-6-8/h1-4,7-8,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZODHQXSPEMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

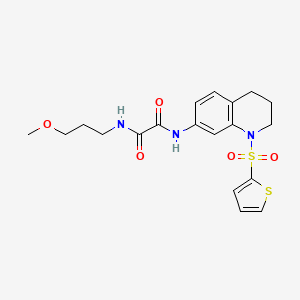

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide](/img/structure/B2636500.png)

![N-[1-(Oxan-4-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2636513.png)

![2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane](/img/structure/B2636515.png)

![N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2636517.png)